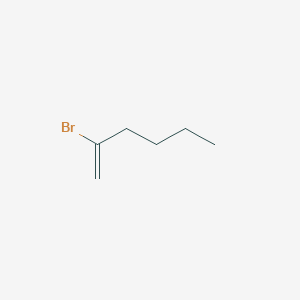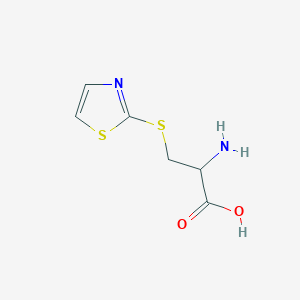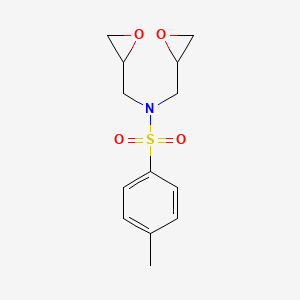![molecular formula C11H4ClN3O3 B12088005 7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)
7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazinediones-derivative-1 is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. Pyridazinediones, specifically, have carbonyl groups at the 3 and 6 positions of the ring. These compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridazinediones-derivative-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions yields pyridazinedione derivatives . Another method involves the use of microwave-assisted synthesis, which offers eco-friendly and efficient yields .
Industrial Production Methods
Industrial production of pyridazinediones-derivative-1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridazinediones-derivative-1 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the pyridazinedione ring.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridazinedione ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridazinediones-derivative-1 can yield pyridazinedione oxides, while reduction can produce pyridazinedione alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Pyridazinediones-derivative-1 has numerous scientific research applications, including:
Medicinal Chemistry: It is used in the development of drug-like molecules with potential therapeutic properties such as anti-inflammatory, anticancer, and antimicrobial activities
Organic Synthesis: Pyridazinediones serve as intermediates in the synthesis of complex organic molecules and polymers.
Chemical Biology: They are employed in the site-selective modification of peptides and proteins, facilitating the study of biological processes and the development of bioconjugates.
Mecanismo De Acción
The mechanism of action of pyridazinediones-derivative-1 involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Pyridazinediones-derivative-1 can be compared with other similar compounds such as pyridazinones and pyrimidines. While all these compounds share a heterocyclic structure with nitrogen atoms, pyridazinediones are unique due to the presence of carbonyl groups at specific positions, which confer distinct chemical reactivity and biological activity .
List of Similar Compounds
- Pyridazinones
- Pyrimidines
- Pyrazines
Pyridazinediones-derivative-1 stands out due to its versatile reactivity and wide range of applications in various scientific fields .
Propiedades
Fórmula molecular |
C11H4ClN3O3 |
|---|---|
Peso molecular |
261.62 g/mol |
Nombre IUPAC |
7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione |
InChI |
InChI=1S/C11H4ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16) |
Clave InChI |
IMIYFBGJPBQBOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)N=NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)

![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)




![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)

![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)
